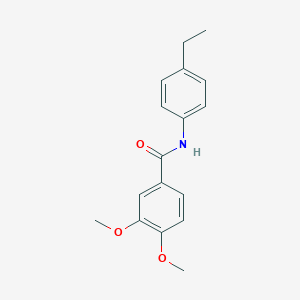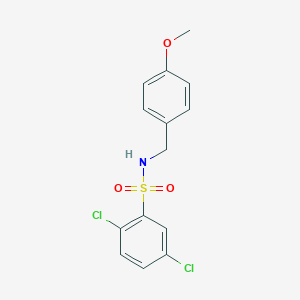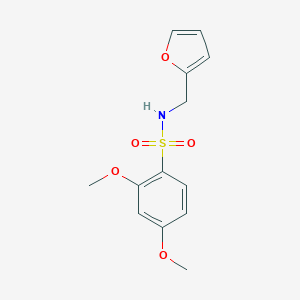
1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The compound has been tested in various in vitro and in vivo models, and promising results have been obtained.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. It also modulates the expression of various genes involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair. The compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione in lab experiments is its high potency and selectivity. The compound exhibits a wide range of pharmacological activities at low concentrations, making it an attractive candidate for drug development. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using this compound.
Direcciones Futuras
There are several future directions for research on 1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione. One possible direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and pain. Another direction is to investigate its mechanism of action in more detail, with the aim of identifying new targets for drug development. Finally, the synthesis method of the compound can be further optimized to improve its yield and purity, making it more accessible for research purposes.
Conclusion
In conclusion, 1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione is a promising compound with potential therapeutic applications. The compound exhibits a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The compound's mechanism of action is not fully understood, but it is believed to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. The compound has some advantages, such as its high potency and selectivity, but also some limitations, such as its low solubility in water and potential toxicity at high concentrations. Future research should focus on exploring its therapeutic potential, investigating its mechanism of action, and optimizing its synthesis method.
Métodos De Síntesis
The synthesis of 1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione involves the reaction between 2,4-dimethoxybenzaldehyde, 4-ethoxybenzaldehyde, 4-methylbenzaldehyde, and piperazine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Propiedades
Nombre del producto |
1-(2,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione |
|---|---|
Fórmula molecular |
C27H28N2O5 |
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
1-(2,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C27H28N2O5/c1-5-34-21-12-10-20(11-13-21)29-25(30)17-28(23-15-14-22(32-3)16-24(23)33-4)27(31)26(29)19-8-6-18(2)7-9-19/h6-16,26H,5,17H2,1-4H3 |
Clave InChI |
OWGZIDFDLNMXQQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)C |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)
![1-Methyl-4-({4'-[(4-methyl-1-piperazinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B226414.png)


![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)
![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)
![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamide](/img/structure/B226430.png)
![1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B226431.png)
![1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226433.png)


![1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B226448.png)
